molecular formula C10H15BN2O4 B1522432 2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid CAS No. 903513-59-7

2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid

Cat. No.: B1522432
CAS No.: 903513-59-7
M. Wt: 238.05 g/mol
InChI Key: BKNAQFHVFPMSFW-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid, which precisely describes the substitution pattern and functional group positioning. Alternative naming conventions include 2-(Boc-amino)pyridine-4-boronic acid and carbamic acid, (4-borono-2-pyridinyl)-, C-(1,1-dimethylethyl) ester, reflecting the protective group chemistry and structural relationships. The compound's international chemical identifier key is BKNAQFHVFPMSFW-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and computational applications.

Isomeric considerations reveal the existence of related positional isomers that significantly impact chemical behavior and synthetic utility. The 3-position isomer, (3-((tert-butoxycarbonyl)amino)pyridin-4-yl)boronic acid, bears the Chemical Abstracts Service number 227473-82-7 and demonstrates different electronic properties due to the altered nitrogen-amino group relationship. This positional variation affects both the electronic distribution within the pyridine ring and the compound's coordination chemistry behavior, particularly regarding metal complex formation and cross-coupling reaction efficiency. The molecular geometry differences between these isomers result in distinct reactivity patterns, with the 2-position isomer showing enhanced stability under certain reaction conditions due to favorable intramolecular hydrogen bonding interactions.

The tert-butoxycarbonyl protecting group serves multiple functions beyond simple amino group protection, influencing the overall molecular conformation and solubility characteristics. This protecting group strategy enables selective deprotection under acidic conditions while maintaining boronic acid functionality, a critical consideration for multi-step synthetic sequences. The stereochemical implications of the bulky tert-butoxycarbonyl group create conformational preferences that can influence reaction selectivity and product formation in subsequent transformations.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2-(tert-butoxycarbonylamino)pyridin-4-ylboronic acid reflects the sp² hybridization of the pyridine ring system combined with the trigonal planar geometry around the boron center. Crystallographic studies of related pyridine boronic acid derivatives provide insight into the structural characteristics, revealing that the boronic acid group typically adopts a planar configuration with boron-oxygen bond lengths averaging 1.350 Å and boron-carbon distances of approximately 1.595 Å. The pyridine ring maintains planarity with typical carbon-nitrogen and carbon-carbon bond lengths consistent with aromatic systems, while the tert-butoxycarbonyl group adopts conformations that minimize steric interactions.

Intermolecular hydrogen bonding patterns play crucial roles in crystal packing arrangements, with the boronic acid hydroxyl groups forming characteristic hydrogen bond networks. These interactions create three-dimensional structures that influence physical properties such as solubility and thermal stability. The nitrogen atom of the pyridine ring can participate in additional hydrogen bonding interactions, either as a donor through protonation or as an acceptor in neutral forms, contributing to the overall crystal architecture.

Computational studies using density functional theory methods provide additional geometric insights, predicting bond angles and conformational preferences. The boron center typically exhibits bond angles close to 120 degrees, characteristic of trigonal planar geometry, while the pyridine ring shows the expected aromatic bond angle patterns. The tert-butoxycarbonyl group orientation relative to the pyridine plane influences the overall molecular dipole moment and affects intermolecular interactions in both solid and solution phases.

Spectroscopic Profiling (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, ¹¹B Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Proton nuclear magnetic resonance spectroscopy of this compound reveals characteristic patterns that enable structural confirmation and purity assessment. The tert-butoxycarbonyl group appears as a distinctive singlet around 1.47 parts per million, integrating for nine protons and representing the three equivalent methyl groups. The pyridine ring protons demonstrate the expected aromatic chemical shift patterns, with the proton ortho to nitrogen appearing most downfield due to the electron-withdrawing effect of the nitrogen atom.

The boronic acid hydroxyl protons typically appear as broad signals that may exchange with deuterated solvents, complicating their observation in routine spectra. The amino proton protected by the tert-butoxycarbonyl group shows characteristic chemical shift values around 8-10 parts per million when observable, depending on hydrogen bonding interactions and solution conditions. Integration patterns and coupling constants provide additional structural confirmation, with pyridine ring protons showing characteristic coupling patterns that distinguish them from other aromatic systems.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon of the tert-butoxycarbonyl group appearing around 155 parts per million. The pyridine ring carbons show chemical shifts consistent with nitrogen-containing heterocycles, while the carbon directly bonded to boron typically appears around 150-160 parts per million with characteristic broadening due to boron quadrupolar effects. The tert-butyl carbons appear as expected quaternary and methyl signals, providing clear fingerprints for structural identification.

Boron-11 nuclear magnetic resonance spectroscopy offers direct information about the boron environment, typically showing signals around 20-30 parts per million for boronic acids. The chemical shift and signal multiplicity provide insights into the coordination environment and hydration state of the boronic acid functionality. Environmental factors such as hydrogen bonding and complexation with polar solvents can significantly influence boron-11 chemical shifts.

Spectroscopic Technique Key Observations Chemical Shift Range
¹H Nuclear Magnetic Resonance Tert-butyl singlet 1.47 ppm
¹H Nuclear Magnetic Resonance Pyridine aromatics 7.0-8.5 ppm
¹³C Nuclear Magnetic Resonance Carbonyl carbon ~155 ppm
¹³C Nuclear Magnetic Resonance Boron-bound carbon 150-160 ppm
¹¹B Nuclear Magnetic Resonance Boronic acid boron 20-30 ppm

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and provide insights into molecular interactions. The boronic acid functionality typically shows broad hydroxyl stretches around 3200-3400 wavenumbers, consistent with hydrogen bonding interactions. The tert-butoxycarbonyl carbonyl group appears as a strong absorption around 1700 wavenumbers, while the pyridine ring shows characteristic aromatic carbon-carbon stretching modes around 1500-1600 wavenumbers. The protected amino group contributes nitrogen-hydrogen stretching modes that may overlap with boronic acid hydroxyl absorptions.

Mass spectrometry analysis typically reveals the molecular ion peak at mass-to-charge ratio 238 for the intact molecule, with characteristic fragmentation patterns including loss of the tert-butoxycarbonyl group (mass 100) and formation of pyridine-containing fragments. High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation, essential for purity assessment and structural verification.

Tautomeric Behavior and Boron Coordination Chemistry

The tautomeric behavior of this compound involves multiple equilibria that significantly influence its chemical and biological properties. The boronic acid functionality exists in equilibrium between the neutral boronic acid form and various anionic species, depending on solution pH and the presence of coordinating molecules. Under physiological conditions, boronic acids typically exist partially as tetrahedral boronate anions, a transformation that affects molecular geometry and reactivity patterns.

The pyridine nitrogen atom provides an additional site for protonation and coordination, creating pH-dependent equilibria that influence overall molecular charge and coordination behavior. At low pH values, pyridine nitrogen protonation competes with boronic acid deprotonation, resulting in complex speciation patterns that affect both solubility and reactivity. These equilibria have practical implications for synthetic applications, as reaction conditions must be carefully controlled to maintain desired protonation states.

Coordination chemistry studies reveal that the compound can function as a multidentate ligand, with both the pyridine nitrogen and the boronic acid functionality capable of metal coordination. The formation of chelate complexes with transition metals demonstrates enhanced stability compared to monodentate coordination, reflecting the favorable entropy contributions of chelation. Crystallographic studies of metal complexes show that the pyridine nitrogen typically coordinates in a monodentate fashion, while the boronic acid group can bridge multiple metal centers or form chelating interactions.

The tert-butoxycarbonyl protecting group influences tautomeric equilibria through steric and electronic effects, generally stabilizing the neutral amino form and preventing unwanted side reactions. This protection strategy proves particularly important in metal coordination chemistry, where free amino groups might compete for coordination sites or undergo oxidative transformations under reaction conditions. The protecting group can be selectively removed under acidic conditions without affecting the boronic acid functionality, enabling sequential synthetic transformations.

Environmental factors such as solvent polarity, temperature, and the presence of coordinating molecules significantly influence tautomeric distributions and coordination behavior. Studies using various spectroscopic techniques demonstrate that polar solvents favor ionic forms, while nonpolar environments stabilize neutral tautomers. These solvent effects have practical implications for synthetic applications, as reaction outcomes can be manipulated through appropriate solvent selection and reaction condition optimization.

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-7(11(15)16)4-5-12-8/h4-6,15-16H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNAQFHVFPMSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Metal Exchange and Borylation

This is the most fundamental and widely used method for synthesizing substituted pyridinylboronic acids, including amino-substituted derivatives protected with Boc groups.

  • Procedure : Starting from a halogenated pyridine derivative, typically 4-halopyridine bearing a Boc-protected amino group at the 2-position, halogen-metal exchange is performed using organolithium or organomagnesium reagents at low temperatures. The resulting organometallic intermediate is then quenched with trialkyl borates (e.g., trimethyl borate) to afford the boronic acid after hydrolysis.

  • Key considerations :

    • The Boc protecting group is stable under the reaction conditions.
    • Low temperature (-78 °C) is usually employed to prevent side reactions.
    • The choice of organometallic reagent (e.g., n-butyllithium or isopropylmagnesium chloride) affects regioselectivity and yield.
    • Aqueous acidic workup liberates the boronic acid.
  • Advantages :

    • High regioselectivity for the 4-position boronation.
    • Compatibility with Boc-protected amino groups.
    • Scalable and cost-effective.
  • Limitations :

    • Sensitive to moisture and air.
    • Requires careful temperature control.

This method is summarized in Scheme 1 below (adapted from the general halogen-metal exchange/borylation procedure):

Step Reagents and Conditions Outcome
1 4-Halopyridine with Boc-NH at 2-position + n-BuLi, -78 °C Formation of organolithium intermediate
2 Addition of trialkyl borate (e.g., B(OMe)3) Formation of boronate intermediate
3 Aqueous acidic workup Isolation of 2-(Boc-amino)pyridin-4-ylboronic acid

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron Reagents

  • Procedure :

    • Starting from 4-halopyridine bearing Boc-protected amino group at 2-position.
    • Palladium catalyst (e.g., Pd(dppf)Cl2) mediates cross-coupling with bis(pinacolato)diboron (B2pin2) under basic conditions.
    • The reaction proceeds under mild conditions, yielding the corresponding boronic ester.
    • Subsequent hydrolysis or deprotection yields the boronic acid.
  • Advantages :

    • Mild reaction conditions.
    • High functional group tolerance, including Boc protection.
    • Scalable and widely used in medicinal chemistry.
  • Limitations :

    • Requires expensive palladium catalysts.
    • May require optimization of ligands and bases.

Iridium- or Rhodium-Catalyzed C-H Borylation

  • Procedure :

    • Direct borylation of the C-H bond at the 4-position of Boc-protected 2-aminopyridine using iridium or rhodium catalysts with diboron reagents.
    • This method avoids pre-functionalized halopyridines.
  • Advantages :

    • Atom-economical and step-efficient.
    • Functional group tolerance including Boc groups.
  • Limitations :

    • Catalyst cost and availability.
    • Regioselectivity depends on catalyst and reaction conditions.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations Typical Yield Range (%)
Halogen-metal exchange/borylation 4-Halopyridine with Boc-NH at 2-pos n-BuLi or i-PrMgCl, B(OMe)3, low temp (-78 °C) High regioselectivity, cost-effective Moisture sensitive, requires low temp 60–90
Directed ortho-metalation/borylation Boc-2-aminopyridine LDA or s-BuLi, B(OMe)3, low temp Avoids halogenated precursors, regioselective Requires strong base, anhydrous conditions 50–85
Pd-catalyzed cross-coupling 4-Halopyridine with Boc-NH at 2-pos Pd catalyst, B2pin2, base, mild temp Mild conditions, functional group tolerance Catalyst cost, optimization needed 70–95
Iridium/Rhodium C-H borylation Boc-2-aminopyridine Ir or Rh catalyst, B2pin2, moderate temp Direct borylation, atom economical Catalyst cost, regioselectivity challenges 40–80

Research Findings and Notes

  • Stability : The Boc protection on the amino group enhances the stability of the pyridinylboronic acid during synthesis and storage, preventing protodeboronation and undesired side reactions.

  • Solubility and Formulation : For biological applications, this compound can be formulated in solvents such as DMSO, PEG300, and Tween 80 mixtures to ensure solubility and bioavailability.

  • Synthetic Scope : The halogen-metal exchange method remains the most reliable for large-scale synthesis, while Pd-catalyzed methods are preferred for complex molecules with multiple functional groups.

  • Reaction Optimization : Reaction temperature, solvent choice, and order of reagent addition are critical parameters influencing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions:
    • 2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid is extensively used in Suzuki-Miyaura reactions to form carbon-carbon bonds. This is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Drug Development:
    • The compound has been explored as a scaffold for developing inhibitors targeting specific biological pathways. For instance, it has been used to create inhibitors for tryptophan hydroxylase (TPH1), which plays a role in serotonin synthesis and is implicated in obesity and metabolic disorders .
  • Material Science:
    • Due to its ability to form stable boron-carbon bonds, this compound is also utilized in the production of advanced materials like polymers and electronic components. Its reactivity allows for the incorporation of boron into various materials, enhancing their properties .
  • Biological Studies:
    • Research has indicated that boronic acids can interact with biological molecules, making them useful in studying enzyme mechanisms and cellular processes. The unique structure of this compound allows it to act as a tool for probing biological systems involving boron chemistry .

Case Study 1: Development of TPH1 Inhibitors

In a study focused on developing TPH1 inhibitors, this compound was used as a key intermediate. The synthesized compounds showed promising inhibitory activity against TPH1, with some derivatives achieving IC50 values below 50 nM. These findings support the potential use of this compound in treating obesity-related conditions by modulating serotonin levels .

Case Study 2: Catalytic Applications

Another study demonstrated the effectiveness of this boronic acid in catalytic applications, particularly in cross-coupling reactions involving various aryl halides. The presence of the pyridine ring significantly influenced the reaction conditions and yields, showcasing its versatility as a reagent in synthetic organic chemistry .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related pyridinylboronic acids and Boc-protected pyridine derivatives to highlight differences in reactivity, applications, and commercial availability.

Table 1: Key Properties of 2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic Acid and Analogues
Compound Name Substituents CAS Number Catalog # Key Applications
This compound 2-Boc-amino, 4-B(OH)₂ 903513-59-7 B13644 Suzuki couplings, drug intermediates
2-Bromo-6-(trifluoromethyl)pyridin-3-boronic acid 2-Br, 6-CF₃, 3-B(OH)₂ 1688675-75-3 B13670 Fluorinated compound synthesis
5-Chloro-2-fluoropyridine-4-boronic acid 5-Cl, 2-F, 4-B(OH)₂ 1034659-38-5 C13628 Halogenated intermediates
2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid 2-Boc-amino, 4-Cl, 3-COOH N/A HB240 Carboxylic acid intermediates
tert-Butyl (4-chloropyridin-2-yl)carbamate 2-Boc-amino, 4-Cl N/A N/A Amine protection, substitution reactions

Reactivity and Electronic Effects

  • Boc-Protected Amino Group: The Boc group in the target compound reduces steric hindrance compared to bulkier protecting groups (e.g., Fmoc), enabling efficient coupling in Suzuki reactions. However, its electron-withdrawing nature may slightly deactivate the pyridine ring compared to unprotected amines .
  • Boronic Acid Position: The 4-boronic acid substituent positions the reactive site meta to the Boc-amino group at position 2. This arrangement contrasts with para-substituted analogues (e.g., 5-Chloro-2-fluoropyridine-4-boronic acid), where electronic effects from adjacent halogens (Cl, F) enhance electrophilicity but limit versatility in subsequent functionalizations .

Halogenated Analogues

Compounds such as 2-Bromo-6-(trifluoromethyl)pyridin-3-boronic acid (B13670) and 5-Chloro-2-fluoropyridine-4-boronic acid (C13628) feature halogen substituents that act as leaving groups, facilitating nucleophilic aromatic substitutions post-coupling. However, their strong electron-withdrawing effects (e.g., -CF₃) reduce boronic acid reactivity in cross-couplings compared to the Boc-amino-substituted target compound .

Boc-Protected Non-Boronic Acid Derivatives

  • 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid (HB240): This derivative replaces the boronic acid with a chlorine atom and adds a carboxylic acid group. The chlorine enables SNAr reactions, while the carboxylic acid allows for further derivatization (e.g., amide formation). However, it lacks the boronic acid’s coupling utility, limiting its role to intermediate synthesis .
  • tert-Butyl (4-chloropyridin-2-yl)carbamate : With a Boc group at position 2 and chlorine at 4, this compound is primarily used for amine protection. The absence of a boronic acid restricts its application to substitution reactions rather than cross-couplings .

Commercial Availability and Pricing

The target compound (B13644) is priced competitively, though specific data is unavailable. In contrast, 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid (HB240) is listed at $400/g for 1 g, reflecting its niche applications . Halogenated boronic acids (e.g., B13670, C13628) are typically cheaper due to simpler synthesis but offer fewer functionalization pathways .

Biological Activity

2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid (CAS No. 903513-59-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Boronic acids, including this compound, are known to interact with various biological targets, particularly proteases and enzymes involved in metabolic pathways. The compound's boron atom can form reversible covalent bonds with hydroxyl groups in target proteins, which can alter enzyme activity and affect cellular processes.

Key Findings:

  • Enzyme Inhibition : This compound has shown promising inhibitory effects on specific enzymes such as aspartate transcarbamoylase (ATC), which is a target for antimalarial drug development. In vitro studies demonstrated that derivatives of this compound could inhibit PfATC with varying selectivity against human ATC, indicating potential for therapeutic applications in malaria treatment .

Structure-Activity Relationship (SAR)

The SAR studies on related compounds reveal that modifications to the pyridine ring and the boronic acid moiety significantly influence biological activity. For instance, the introduction of different substituents on the pyridine ring can enhance binding affinity and selectivity for target enzymes.

CompoundIC50 (nM) against PfATCSelectivity Ratio (PfATC/HsATC)
BDA-0477.236.3
BDA-1190.530.0
BDA-24120.025.0

Case Studies

  • Antimalarial Activity : A series of compounds derived from this compound were evaluated for their ability to inhibit Plasmodium falciparum growth in red blood cells. Notably, BDA-04 exhibited an EC50 of 2 µM against parasite proliferation while showing significantly higher EC50 values (~1000 µM) against normal lymphocytes, demonstrating a favorable selectivity profile .
  • Cancer Cell Line Studies : The cytotoxicity of these compounds was assessed against various human cancer cell lines. The results indicated that while some derivatives were effective at inhibiting cancer cell growth, they maintained lower toxicity towards non-cancerous cells, suggesting their potential as selective anticancer agents .
  • Tryptophan Hydroxylase Inhibition : Recent studies have identified new inhibitors targeting tryptophan hydroxylase type I (TPH1), with some derivatives based on the structure of this compound showing over 60% inhibition at concentrations of 100 µM .

Q & A

Q. What are the key considerations for synthesizing 2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid in academic settings?

Synthesis typically involves introducing the boronic acid group to a pyridine scaffold while preserving the tert-butoxycarbonyl (Boc) protecting group. A common approach is to start with a Boc-protected pyridinamine derivative and employ Miyaura borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2). Critical parameters include:

  • Temperature control : Reactions are often run at 80–100°C in anhydrous dioxane.
  • Protection of reactive sites : The Boc group must remain stable under basic conditions (e.g., KOAc).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended to isolate the boronic acid .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • LC-MS : Confirm molecular weight ([M+H]+ or [M-Boc+H]+ fragments).
  • NMR : Key signals include the Boc group’s tert-butyl protons (1.2–1.4 ppm, singlet) and boronic acid protons (broad peak at ~8–10 ppm in D2O-exchanged samples).
  • HPLC : Use a C18 column with UV detection at 254 nm; ≥95% purity is standard for research-grade material .

Q. What are typical applications of this compound in medicinal chemistry?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures for kinase inhibitors or PROTACs. The pyridine-boronic acid moiety enables selective coupling with halogenated aromatic partners, while the Boc group allows downstream deprotection for functionalization (e.g., amide bond formation) .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura couplings involving this boronic acid?

Low yields often arise from:

  • Protodeboronation : Minimize by using degassed solvents and inert atmospheres.
  • Steric hindrance : Optimize catalyst systems (e.g., switch from Pd(PPh3)4 to XPhos-Pd-G3 for bulky substrates).
  • Competing side reactions : Additives like tetrabutylammonium bromide (TBAB) can improve solubility and reactivity .

Q. What strategies resolve contradictions in NMR data due to rotameric equilibria?

The Boc group’s tert-butyl moiety can create rotamers, leading to split signals. Solutions include:

  • Variable-temperature NMR : Conduct experiments at 50–60°C to coalesce signals.
  • Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts for different rotamers.
  • Derivatization : Temporarily replace the Boc group with a less bulky protecting group (e.g., Fmoc) for clearer analysis .

Q. How should stability challenges during storage be mitigated?

  • Moisture sensitivity : Store under argon at –20°C in sealed vials with molecular sieves.
  • Boronic acid dimerization : Monitor via FT-IR for B–O–B stretching (~1,350 cm⁻¹). Re-dissolve in THF/H2O (9:1) and re-purify if dimerization exceeds 5% .

Data Analysis and Experimental Design

Q. How to design a kinetic study for Boc deprotection under acidic conditions?

  • Conditions : Use TFA/DCM (1:4) at 0–25°C.
  • Monitoring : Track tert-butyl group disappearance via ¹H NMR (1.2–1.4 ppm) or LC-MS for [M-Boc+H]+ peaks.
  • Rate constants : Fit data to first-order kinetics; compare with computational models (e.g., Hammett plots) to predict deprotection rates in complex systems .

Q. What analytical methods validate boronic acid functionality post-synthesis?

  • Boric acid ester formation : React with pinacol in dry THF; confirm esterification via ¹¹B NMR (δ ~30 ppm for boronate esters).
  • Functional assays : Test coupling efficiency with a model aryl bromide (e.g., 4-bromotoluene) under standardized Suzuki conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid
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2-(Tert-butoxycarbonylamino)pyridin-4-ylboronic acid

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